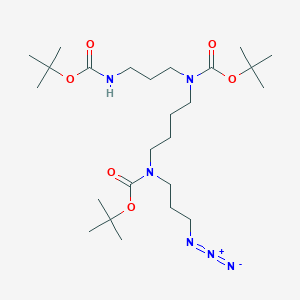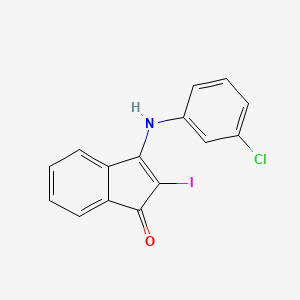
(4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, is a Grignard reagent used in organic synthesis. It is a solution of magnesium bromide in 2-methyl-1,3-dioxolane-4-methanol (2-MeTHF), a non-toxic, low-viscosity solvent. The reagent is used in a variety of reactions, including the synthesis of aryl halides, aryl ethers, and aryl amines. It is also used to prepare aryl ketones from aryl halides, and to prepare aryl sulfides from aryl halides and thiols.
Wirkmechanismus
The mechanism of action of (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, is based on the Grignard reaction. In this reaction, the magnesium bromide reacts with the aryl halide to form an aryl magnesium halide, which can then react with a variety of other reagents. The Grignard reaction is a powerful and versatile reaction that can be used to synthesize a wide range of compounds.
Biochemical and Physiological Effects
(4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in this compound, is not known to have any biochemical or physiological effects. It is a reagent used in organic synthesis, and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, for laboratory experiments include its low toxicity, low viscosity, and high reactivity. It is also relatively easy to prepare and use, and is stable in air. The main limitation of using this reagent is that it is not suitable for the synthesis of compounds with highly reactive functional groups, such as epoxides and nitriles.
Zukünftige Richtungen
The future directions for (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, include the development of new synthetic methods that utilize the reagent. This could include the development of new reactions, such as the synthesis of heterocycles and polymers, or the development of new catalysts that can be used in conjunction with the reagent. Additionally, further research into the mechanism of action of the reagent could lead to the development of new synthetic routes. Finally, further research into the safety and toxicity of the reagent could lead to the development of safer and more efficient synthetic methods.
Synthesemethoden
The synthesis of (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, is relatively straightforward. It is prepared by the reaction of 4-(diphenylamino)phenyl bromide and magnesium in this compound. The reaction is carried out at room temperature, and the product is filtered and washed with this compound. The product is a clear, colorless solution with a pH of 8.0-8.5.
Wissenschaftliche Forschungsanwendungen
(4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, has been used in a variety of scientific research applications. It has been used in the synthesis of aryl halides, aryl ethers, and aryl amines. It has also been used to prepare aryl ketones from aryl halides, and to prepare aryl sulfides from aryl halides and thiols. It has also been used in the synthesis of phosphines, and in the synthesis of nitrogen-containing heterocycles.
Eigenschaften
IUPAC Name |
magnesium;N,N-diphenylaniline;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N.BrH.Mg/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-2,4-15H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNUHWWDQDDENP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)










![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)
![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)